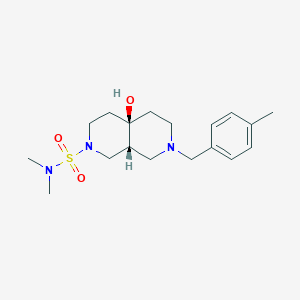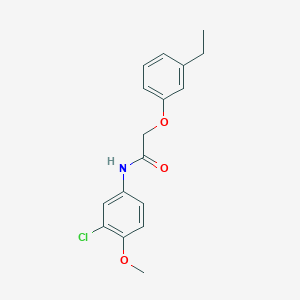![molecular formula C21H20N2O2 B5690807 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5690807.png)
1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide, also known as PEPA, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a research tool. PEPA is a positive allosteric modulator of the AMPA receptor, a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. In
作用機序
1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide acts as a positive allosteric modulator of the AMPA receptor by binding to a specific site on the receptor that is distinct from the glutamate binding site. This results in an increase in the activity of the receptor, leading to enhanced synaptic transmission and plasticity. 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide has been shown to selectively enhance the activity of AMPA receptors that contain the GluA2 subunit, which is important for the regulation of calcium influx and the prevention of excitotoxicity.
Biochemical and Physiological Effects
1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide enhances the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons, indicating an increase in the activity of AMPA receptors. In vivo studies have shown that 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide enhances long-term potentiation (LTP) in the hippocampus, a cellular mechanism that is important for learning and memory. 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide as a research tool is its selectivity for GluA2-containing AMPA receptors. This allows researchers to selectively enhance the activity of a specific subtype of AMPA receptor, which can provide insights into the role of these receptors in synaptic plasticity and memory formation. However, one limitation of using 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are a number of future directions for research on 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide. One area of interest is the development of more potent and selective positive allosteric modulators of AMPA receptors. This could lead to the development of novel therapeutics for neurological disorders that are associated with a dysfunction of AMPA receptors. Another area of interest is the study of the long-term effects of 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide on synaptic plasticity and memory formation. This could provide insights into the mechanisms underlying these processes and could lead to the development of new treatments for memory disorders. Finally, the use of 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide in combination with other drugs could provide a more comprehensive understanding of the role of AMPA receptors in neurological disorders.
合成法
1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-iodoaniline with ethynylmagnesium bromide to form 3-(phenylethynyl)aniline. This intermediate is then reacted with 4-piperidone to form 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide. The final product can be purified using column chromatography and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide has been widely used as a research tool in the field of neuroscience due to its ability to selectively enhance the activity of AMPA receptors. This has led to a better understanding of the role of AMPA receptors in synaptic plasticity and memory formation. 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide has also been used to study the mechanisms underlying various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
1-[3-(2-phenylethynyl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c22-20(24)18-11-13-23(14-12-18)21(25)19-8-4-7-17(15-19)10-9-16-5-2-1-3-6-16/h1-8,15,18H,11-14H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADGEKLDZMXLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC(=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Phenylethynyl)benzoyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5690724.png)

![methyl 4-[(4-methoxyphenoxy)methyl]benzoate](/img/structure/B5690734.png)
![{3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5690742.png)
![(3aR*,9bR*)-2-[(dimethylamino)sulfonyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690750.png)
![3-fluoro-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5690754.png)

![3-[(2-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5690762.png)
![methyl 5-{[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5690775.png)
![3-{5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5690780.png)
![4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690784.png)
![ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5690792.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B5690815.png)
